molecular formula C11H10BrF2N3O2 B13204364 2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine

2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13204364
M. Wt: 334.12 g/mol
InChI Key: PNJJQFHPCVPVBJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine .

Mechanism of Action

The mechanism of action of 2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl and nitro groups can influence the compound’s binding affinity and specificity for these targets. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Chlorodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine
  • 2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine
  • 2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-ol

Uniqueness

2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine is unique due to the specific positioning of the bromodifluoromethyl and nitro groups on the indole ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C11H10BrF2N3O2

Molecular Weight

334.12 g/mol

IUPAC Name

2-[2-[bromo(difluoro)methyl]-7-nitro-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C11H10BrF2N3O2/c12-11(13,14)10-7(4-5-15)6-2-1-3-8(17(18)19)9(6)16-10/h1-3,16H,4-5,15H2

InChI Key

PNJJQFHPCVPVBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2CCN)C(F)(F)Br

Origin of Product

United States

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